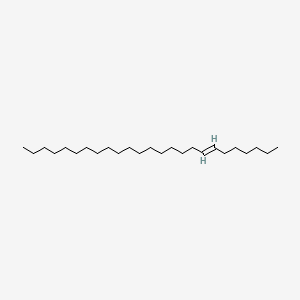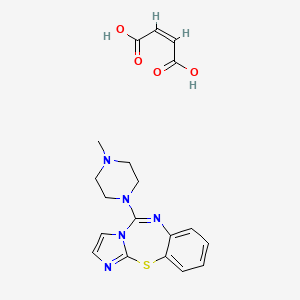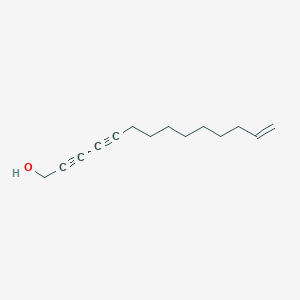
L-Gulonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Gulonic acid is a naturally occurring organic compound with the molecular formula C6H12O7. It is a sugar acid derived from glucose and is an important intermediate in the biosynthesis of ascorbic acid (vitamin C) in many organisms. This compound is known for its role in the metabolic pathway that converts glucose to ascorbic acid, which is essential for various physiological functions.
準備方法
Synthetic Routes and Reaction Conditions: L-Gulonic acid can be synthesized through the oxidation of L-gulose. The oxidation process typically involves the use of oxidizing agents such as nitric acid or bromine water. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of the aldehyde group to a carboxylic acid group.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. One common method is the biotransformation of L-sorbose to 2-keto-L-gulonic acid using a mixed culture of Ketogulonicigenium vulgare and Bacillus spp. This process has been optimized over the years to enhance yield and efficiency .
化学反応の分析
Types of Reactions: L-Gulonic acid undergoes various chemical reactions, including:
Reduction: It can be reduced to L-gulono-1,4-lactone, another intermediate in the ascorbic acid pathway.
Esterification: this compound can react with alcohols to form esters, such as methyl 2-keto-L-gulonate.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, bromine water.
Reducing Agents: Sodium borohydride, hydrogen gas.
Catalysts for Esterification: Heteropoly acids like potassium 12-phosphotungstate.
Major Products:
3-Keto-L-gulonic acid: Formed through oxidation.
L-Gulono-1,4-lactone: Formed through reduction.
Methyl 2-keto-L-gulonate: Formed through esterification.
科学的研究の応用
L-Gulonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of ascorbic acid and other related compounds.
Medicine: It is studied for its potential therapeutic effects and its role in preventing scurvy, a disease caused by vitamin C deficiency.
作用機序
L-Gulonic acid exerts its effects primarily through its role in the biosynthesis of ascorbic acid. The compound is converted to 3-keto-L-gulonic acid, which is then decarboxylated to L-xylulose. This intermediate is further processed to produce ascorbic acid. The key enzyme involved in this pathway is L-gulono-1,4-lactone oxidase, which catalyzes the final step in the conversion of L-gulono-1,4-lactone to ascorbic acid .
類似化合物との比較
D-Gluconic acid: Another sugar acid derived from glucose, but it does not play a direct role in ascorbic acid biosynthesis.
L-Gulono-1,4-lactone: An intermediate in the ascorbic acid pathway, closely related to L-Gulonic acid.
This compound’s unique position in the metabolic pathway of ascorbic acid synthesis highlights its importance in both biological and industrial contexts.
特性
CAS番号 |
526-97-6 |
|---|---|
分子式 |
C6H12O7 |
分子量 |
196.16 g/mol |
IUPAC名 |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
InChIキー |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
異性体SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
| 526-97-6 | |
同義語 |
gulonate gulonic acid gulonic acid, (L)-isomer gulonic acid, ion (1-), (L)-isomer gulonic acid, monosodium salt, (L)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)



![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)
![[(2R,3S,4S,5R,6S)-6-[4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B1238381.png)
